molecular formula C24H24O3 B12788548 Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- CAS No. 84394-35-4

Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans-

Cat. No.: B12788548
CAS No.: 84394-35-4
M. Wt: 360.4 g/mol
InChI Key: YHYXTSRIFWSWTK-PKTZIBPZSA-N
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Description

Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a phenol group attached to a benzopyran ring system, which is further substituted with methoxy and phenyl groups. The trans- configuration indicates the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- typically involves multi-step organic reactions. The process often starts with the preparation of the benzopyran ring system, followed by the introduction of the methoxy and phenyl groups under controlled conditions. Common reagents used in these reactions include phenols, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Advanced purification methods such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenation or nitration reactions using halogens or nitric acid under controlled temperatures.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, trans- exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The benzopyran ring system may interact with cellular receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, cis-
  • Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-, racemic mixture

Uniqueness

The trans- configuration of Phenol, p-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- imparts unique stereochemical properties, influencing its reactivity and interactions with biological targets. This distinguishes it from its cis- and racemic counterparts, which may exhibit different chemical and biological behaviors.

Properties

CAS No.

84394-35-4

Molecular Formula

C24H24O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(3R,4R)-7-methoxy-2,2-dimethyl-4-phenyl-3,4-dihydrochromen-3-yl]phenol

InChI

InChI=1S/C24H24O3/c1-24(2)23(17-9-11-18(25)12-10-17)22(16-7-5-4-6-8-16)20-14-13-19(26-3)15-21(20)27-24/h4-15,22-23,25H,1-3H3/t22-,23+/m1/s1

InChI Key

YHYXTSRIFWSWTK-PKTZIBPZSA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C

Origin of Product

United States

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